REACTION_CXSMILES
|
[CH:1]([C:4]1[N:5]=[C:6]([C:9]2[CH:18]=[C:17](O)[C:16]3[C:11](=[C:12]([CH3:22])[C:13]([O:20][CH3:21])=[CH:14][CH:15]=3)[N:10]=2)[S:7][CH:8]=1)([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:25])=O.[OH-].[Na+]>>[CH:1]([C:4]1[N:5]=[C:6]([C:9]2[CH:18]=[C:17]([Cl:25])[C:16]3[C:11](=[C:12]([CH3:22])[C:13]([O:20][CH3:21])=[CH:14][CH:15]=3)[N:10]=2)[S:7][CH:8]=1)([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
4.63 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C(SC1)C1=NC2=C(C(=CC=C2C(=C1)O)OC)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at 90° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (80 mL)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture cooled to 0° C
|
Type
|
ADDITION
|
Details
|
2M aqueous sodium hydroxide solution was added portion wise until the pH of the aqueous phase
|
Type
|
STIRRING
|
Details
|
stir
|
Type
|
CUSTOM
|
Details
|
reaction mixture for 1 min
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was further washed with water (50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1N=C(SC1)C1=NC2=C(C(=CC=C2C(=C1)Cl)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |